3-(1H-咪唑-2-基)吡啶

描述

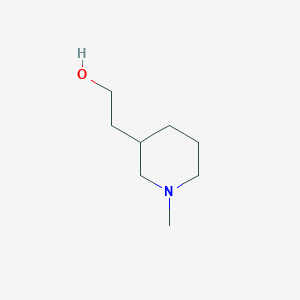

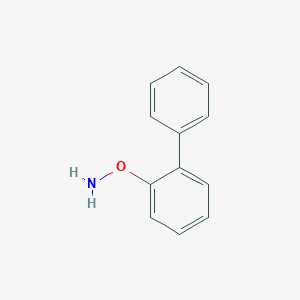

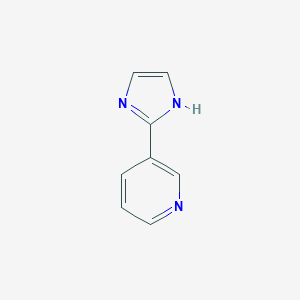

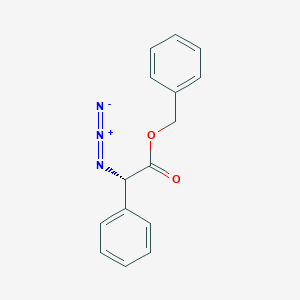

3-(1H-imidazol-2-yl)pyridine is a compound with the molecular formula C8H7N3. It has a molecular weight of 145.16 g/mol . The IUPAC name for this compound is also 3-(1H-imidazol-2-yl)pyridine .

Synthesis Analysis

The synthesis of imidazole derivatives, including 3-(1H-imidazol-2-yl)pyridine, often involves the reaction of glyoxal and formaldehyde in ammonia . Other methods include the use of aminonitriles and the installation of amine-containing side chains at specific positions to improve enzyme potency .Molecular Structure Analysis

The InChI code for 3-(1H-imidazol-2-yl)pyridine is 1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H, (H,10,11) and the InChI key is ZQZJULZPQACTES-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC(=CN=C1)C2=NC=CN2 .Physical And Chemical Properties Analysis

3-(1H-imidazol-2-yl)pyridine has a molecular weight of 145.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 145.063997236 g/mol, and it has a topological polar surface area of 41.6 Ų .科学研究应用

抗增殖活性

3-(1H-咪唑-2-基)吡啶衍生物已被合成并评估了其对选定的人类癌细胞系的抗增殖活性,包括前列腺癌、肺癌、宫颈癌和乳腺癌细胞。 这表明在开发新的癌症治疗方法方面具有潜在的应用前景 .

合成化学

该化合物已被用于钯催化的氧化环化反应,以创建多环芳烃,这些结构在合成化学中非常重要 .

自旋交叉 (SCO) 络合物

在材料科学领域,3-(1H-咪唑-2-基)吡啶是一种很有前景的配体,可用于合成表现出高温自旋交叉性质的铁(II)络合物 .

未来方向

While specific future directions for 3-(1H-imidazol-2-yl)pyridine are not explicitly stated in the available literature, imidazole derivatives are of significant interest in the field of medicinal chemistry . They have demonstrated a wide range of biological activities, making them a rich source of chemical diversity for research and development of new drugs .

作用机制

Target of Action

Imidazole-containing compounds, which include 3-(1h-imidazol-2-yl)pyridine, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .

Biochemical Pathways

For example, it is involved in the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the chemical properties of imidazole, such as its amphoteric nature and the presence of a positive charge on either of two nitrogen atoms, can influence its interaction with its environment .

属性

IUPAC Name |

3-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZJULZPQACTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496206 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13570-00-8 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(1H-imidazol-2-yl)pyridine (HIPy) interact with copper(I) ions in the studied complex?

A1: In the studied compound, HIPy acts as a bridging ligand, coordinating to two copper(I) ions through its nitrogen atoms. [] Each HIPy molecule utilizes one nitrogen atom from the imidazole ring and another from the pyridine ring to form coordinate bonds with two separate copper(I) centers. This bridging behavior leads to the formation of a dimeric unit within the larger polymeric structure. []

Q2: What role do intermolecular interactions play in the crystal structure of the copper(I)-HIPy complex?

A2: Apart from the coordination bonds, the crystal structure is stabilized by intermolecular interactions. N—H⋯I hydrogen bonds are observed between the NH group of HIPy and iodide ions. [] Additionally, π–π stacking interactions occur between the pyridyl rings of neighboring HIPy ligands, contributing to the overall stability and two-dimensional sheet-like arrangement in the crystal lattice. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)